molecular formula C16H15FN2O2 B11126059 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide

Cat. No.: B11126059
M. Wt: 286.30 g/mol
InChI Key: XKHGTHFRDUYCQW-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an amino group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide typically involves the reaction of 2-fluoroaniline with acetic anhydride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorophenyl group, in particular, contributes to its stability and ability to participate in various chemical reactions.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]acetamide

InChI

InChI=1S/C16H15FN2O2/c1-11(20)18-16(15(21)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17/h2-10,16,19H,1H3,(H,18,20)

InChI Key

XKHGTHFRDUYCQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2F

Origin of Product

United States

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